4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride
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Overview
Description
4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine atoms in the structure enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method includes the reaction of azetidine derivatives with chromane precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with significant biological activities.
4,4-Difluoropiperidine hydrochloride: A structurally similar compound with applications in pharmaceuticals.
Uniqueness
4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which enhance its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H12ClF2NO |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4,4-difluorospiro[3H-chromene-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C11H11F2NO.ClH/c12-11(13)5-10(6-14-7-10)15-9-4-2-1-3-8(9)11;/h1-4,14H,5-7H2;1H |
InChI Key |
HPTHWPOVNUDFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNC2)OC3=CC=CC=C3C1(F)F.Cl |
Origin of Product |
United States |
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